1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one

Description

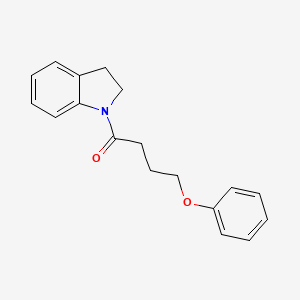

1-(2,3-Dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one is a synthetic organic compound featuring a 2,3-dihydroindole moiety linked to a phenoxy-substituted butanone chain. The indole ring system is a common pharmacophore in medicinal chemistry, often associated with bioactivity in receptor binding or cytotoxicity. The ketone group at the 1-position of the butanone chain and the phenoxy substituent at the 4-position distinguish this compound from simpler indole derivatives.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-4-phenoxybutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(11-6-14-21-16-8-2-1-3-9-16)19-13-12-15-7-4-5-10-17(15)19/h1-5,7-10H,6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZTUHKDUZSHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one typically involves the following steps:

Formation of the 2,3-dihydroindole moiety: This can be achieved through the reduction of indole derivatives using boron hydrides.

Attachment of the phenoxybutanone group: This step involves the reaction of the 2,3-dihydroindole with a suitable phenoxybutanone precursor under specific conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Boron hydrides such as sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the indole moiety.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities between the target compound and key analogs:

Key Observations :

- The propargyl linker in compound 3e introduces rigidity and conjugation, which may influence binding to biological targets like kinases or DNA .

Physicochemical Properties

- Solubility: The phenoxy group likely reduces aqueous solubility compared to the amino (polar) or carboxylic acid (ionizable) analogs .

- Stability : The ketone group may confer susceptibility to nucleophilic attack, whereas the propargyl linker in 3e could enhance stability under physiological conditions .

Biological Activity

1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C18H19NO

- Molecular Weight : 265.3 g/mol

- CAS Number : Not specified in the provided sources.

Structural Characteristics

The compound features an indole moiety, which is known for its diverse biological activities, attached to a phenoxybutanone structure. The presence of the indole ring is crucial as it often contributes to the modulation of neurotransmitter systems and other biological pathways.

This compound exhibits various biological activities primarily through interactions with neurotransmitter systems:

- Serotonin Reuptake Inhibition : Similar compounds have shown activity as serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant effects.

- Norepinephrine Modulation : The compound may also influence norepinephrine pathways, which are critical in mood regulation and stress response.

Pharmacological Effects

Research indicates that this compound could possess the following pharmacological effects:

- Antidepressant Activity : By modulating serotonin and norepinephrine levels, it may alleviate symptoms of depression.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is linked to various chronic diseases.

Study 1: Antidepressant Activity

A study conducted on similar indole derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the inhibition of serotonin reuptake and enhancement of serotonergic neurotransmission .

Study 2: Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds. Results indicated that these compounds could inhibit pro-inflammatory cytokines, thus suggesting a potential therapeutic role in inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.